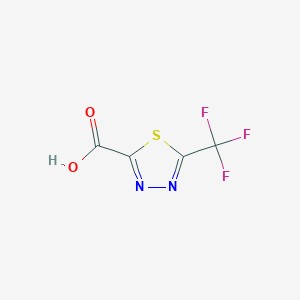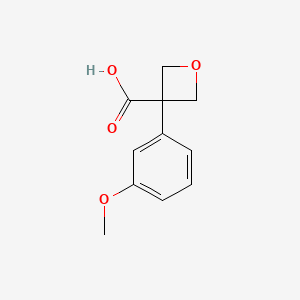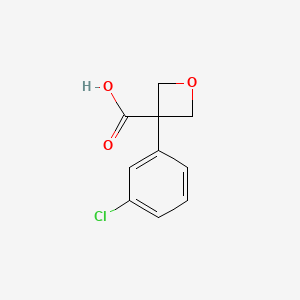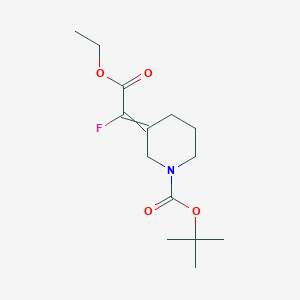![molecular formula C9H8N2O3 B1403684 Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 1359702-90-1](/img/structure/B1403684.png)
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Overview
Description
“Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It’s a derivative of pyrrolopyridine, a nitrogen-containing heterocycle . Pyrrolopyridines are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrrolopyridine derivatives . For instance, one method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Antibacterial Activity
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and related compounds have shown potential in antibacterial applications. A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which demonstrated in vitro antibacterial activity (Toja et al., 1986).
Synthesis of Heterocycles
Grošelj et al. (2013) developed a new synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates. These compounds can be used to construct other functionalized heterocycles, demonstrating the versatility of this compound in synthetic chemistry (Grošelj et al., 2013).
Anti-HIV-1 Activities
In the field of antiviral research, Liu et al. (2014) synthesized novel derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, which exhibited potent anti-HIV-1 activities. This research highlights the potential of these compounds in developing new antiviral drugs (Liu et al., 2014).
Organic Synthesis and Catalysis
Galenko et al. (2015) demonstrated the use of methyl 4-aminopyrrole-2-carboxylates, synthesized via a catalytic cascade reaction, as intermediates in organic synthesis. This approach highlights the compound's role in facilitating complex chemical transformations (Galenko et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects .
Biochemical Pathways
Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as kinases and oxidoreductases . These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes . Additionally, this compound can modulate the activity of these enzymes, leading to changes in metabolic flux and cellular responses .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can activate or inhibit specific signaling pathways, leading to alterations in cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, it has been reported to affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses . These molecular interactions are crucial for the compound’s biological activity and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The stability and degradation of the compound can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for maintaining cellular homeostasis and responding to metabolic demands .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of the compound can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. The localization of the compound within the cell can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-8(12)5-2-3-10-6(5)4-11-7/h2-4,10,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXRRCYSXCGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)






![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)

